Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate: is a chemical compound belonging to the class of pyrazine derivatives Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 6-chloropyrazine-2-carboxylate and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 6-chloropyrazine-2-carboxylate with methylamine under controlled conditions, often using a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines and alcohols.
Substitution Products: A wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate is used as an intermediate in the synthesis of more complex chemical compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents. Its derivatives may exhibit promising activity against various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Chlorantraniliprole: A broad-spectrum insecticide used in agriculture.
Clothianidin: Another insecticide with a similar mode of action.
Cyantraniliprole: Used for pest control in various crops.
Uniqueness: Methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate stands out due to its specific structural features and reactivity profile
Properties
Molecular Formula |
C7H8ClN3O2 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 6-chloro-3-(methylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8ClN3O2/c1-9-6-5(7(12)13-2)11-4(8)3-10-6/h3H,1-2H3,(H,9,10) |
InChI Key |
XOSBHPWEXFOYHT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N=C1C(=O)OC)Cl |
Origin of Product |
United States |
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